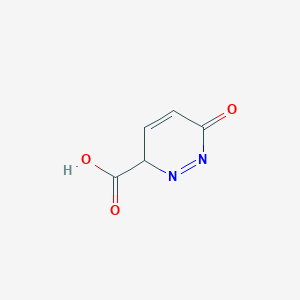

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-3H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQHZHWNYKBGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N=NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701962 | |

| Record name | 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36405-91-1 | |

| Record name | 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid from α-Ketoglutaric Acid: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, pyridazine derivatives have garnered significant attention due to their wide spectrum of biological activities, including antihypertensive, antiviral, and anticancer properties.[1] One such pivotal building block is 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid , a versatile intermediate whose structural features allow for diverse functionalization, making it a valuable precursor in the synthesis of novel therapeutic agents and agrochemicals.[1][2]

This in-depth technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of this compound, commencing from the readily available starting material, α-ketoglutaric acid. This document is intended for researchers, chemists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and mechanistic insights that govern the transformation.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence involving an initial cyclocondensation reaction followed by a dehydrogenation (oxidation) step.

Caption: Overall two-step synthesis route.

Part 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid (Intermediate)

The foundational step of this synthesis is the reaction between α-ketoglutaric acid, a dicarbonyl compound, and hydrazine. This reaction is a classic example of a cyclocondensation, which efficiently constructs the heterocyclic core of the molecule.

Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of α-ketoglutaric acid. Given that α-ketoglutaric acid possesses both a ketone and a carboxylic acid group (which can be considered a masked aldehyde in its reactivity towards strong nucleophiles under certain conditions), the reaction proceeds to form a hydrazone intermediate. A subsequent intramolecular cyclization occurs as the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group, leading to a cyclic intermediate. This intermediate then dehydrates to form the stable tetrahydropyridazinone ring. The choice of water as a solvent is advantageous for its environmental benignity and its ability to facilitate the proton transfer steps inherent in the mechanism.

Caption: Mechanism for the formation of the tetrahydropyridazine intermediate.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures, which report near-quantitative yields.[3]

Materials and Equipment:

| Reagent/Equipment | Specification |

|---|---|

| α-Ketoglutaric acid | ≥99% purity |

| Hydrazine hydrate | 80% solution in water |

| Deionized water | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Büchner funnel and filter paper |

| Vacuum flask | |

Procedure:

-

Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.

-

Reagent Addition: While stirring the solution at room temperature, slowly add 9 mL of hydrazine hydrate (80% solution) dropwise over a period of 3-4 minutes. A gradual color change to light yellow is typically observed.

-

Reaction: Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Crystallization: Place the flask in a refrigerator (or an ice bath) and allow it to stand undisturbed for at least 3 hours to facilitate complete precipitation of the product.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid with a small amount of cold deionized water and dry under vacuum to obtain the final product. The material is typically of sufficient purity for use in the subsequent step without further purification.

Data Summary

| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Stoichiometric Ratio |

| α-Ketoglutaric acid | 146.10 | 2.2 g | ~0.015 | 1 |

| Hydrazine hydrate | 50.06 | 9 mL (80%) | ~0.144 | ~9.6 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield | Melting Point |

| 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid | 142.11 | 2.13 g | 98.1% (2.07 g)[3] | 265 °C[3] |

Note: A large excess of hydrazine hydrate is used in the cited procedure to ensure complete conversion.

Part 2: Dehydrogenation to this compound (Final Product)

To arrive at the target compound, the tetrahydropyridazine intermediate must be oxidized to introduce a double bond into the heterocyclic ring, forming the more stable, conjugated dihydropyridazine system.

Reaction Principle and Mechanism

The dehydrogenation of saturated heterocyclic rings is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, including N-bromosuccinimide (NBS) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5] A plausible and effective method involves bromination followed by dehydrobromination.

The proposed mechanism with bromine involves an initial bromination at the position alpha to the carbonyl group, followed by the elimination of hydrogen bromide (HBr) to form the carbon-carbon double bond. The choice of an appropriate solvent and base is critical to facilitate the elimination step and neutralize the HBr byproduct.

Proposed Experimental Protocol

This protocol is a representative procedure based on established principles for the dehydrogenation of similar heterocyclic systems. Optimization may be required for specific substrates and scales.

Materials and Equipment:

| Reagent/Equipment | Specification |

|---|---|

| 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid | From Part 1 |

| Acetic Acid | Glacial |

| Bromine (Br₂) | Reagent grade |

| Sodium acetate | Anhydrous |

| Diethyl ether | Anhydrous |

| Standard glassware for reflux | |

| Heating mantle |

| Rotary evaporator | |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Bromination: Add a solution of bromine (1.1 eq) in acetic acid dropwise to the suspension with stirring. The reaction may require gentle heating to initiate.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water to precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid and any inorganic salts.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound (CAS 37972-69-3) should be confirmed using standard analytical techniques.[6]

-

¹H NMR: The spectrum should show characteristic signals for the vinyl protons of the dihydropyridazine ring, which are absent in the tetrahydro- intermediate.

-

¹³C NMR: The appearance of signals corresponding to sp²-hybridized carbons in the ring will confirm the presence of the double bond.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the lactam ring are expected.[7]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₅H₄N₂O₃, MW: 140.097).[6]

-

Melting Point: Comparison with the literature value for the pure compound.

Applications and Significance

The this compound scaffold is a valuable platform for further synthetic elaboration. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction. The heterocyclic ring can be subjected to various transformations, including N-alkylation or N-arylation. These derivatives have shown promise in the development of novel pharmaceuticals. For instance, analogues of this scaffold have been investigated for their anti-inflammatory activity and as potential treatments for conditions like acute lung injury and sepsis.[8] The structural motif is also present in compounds explored as kinase inhibitors, highlighting its relevance in modern drug discovery programs.[9]

Conclusion

This technical guide outlines a straightforward and high-yielding two-step synthesis of this compound from α-ketoglutaric acid. The initial cyclocondensation to form the tetrahydropyridazine intermediate is a highly efficient and environmentally friendly reaction. The subsequent dehydrogenation provides access to the target conjugated system, a key intermediate for the synthesis of a wide array of biologically active molecules. The methodologies and principles described herein provide a solid foundation for researchers engaged in the synthesis and development of novel pyridazine-based compounds.

References

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2019). International Journal of Scientific & Engineering Research. Retrieved January 19, 2026, from [Link]

-

DDQ as a versatile and easily recyclable oxidant: a systematic review. (2021). RSC Advances. Retrieved January 19, 2026, from [Link]

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.

-

Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. (2021). Science. Retrieved January 19, 2026, from [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

i Oxidative C-H Bond Activation: Study on DDQ-Induced Intramolecular Cyclization Reactions and Application to the Formal Synthe. (2009). D-Scholarship@Pitt. Retrieved January 19, 2026, from [Link]

-

Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. (2002). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 19, 2026, from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances. Retrieved January 19, 2026, from [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2014). Journal of Chemical Research. Retrieved January 19, 2026, from [Link]

-

How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid?. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

-

A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. (2015). RSC Advances. Retrieved January 19, 2026, from [Link]

-

How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid?. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

-

Application of laccase/DDQ as a new bioinspired catalyst system for the aerobic oxidation of tetrahydroquinazolines and Hantzsch 1,4-dihydropyridines. (2019). Comptes Rendus Chimie. Retrieved January 19, 2026, from [Link]

- Bromination of pyridine derivatives. (n.d.). Google Patents.

-

Dichloro Dicyano Quinone (DDQ). (n.d.). University of Delhi. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. (2023). Molecules. Retrieved January 19, 2026, from [Link]

Sources

- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromination - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid: Physicochemical Properties and Synthetic Pathways for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid, a pivotal heterocyclic scaffold, is gaining significant traction in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this molecule, detailed synthetic methodologies, and an exploration of its burgeoning role in the development of novel therapeutics. Particular emphasis is placed on its utility as a precursor to potent enzyme inhibitors and anti-inflammatory agents.

Introduction: The Rising Prominence of the Pyridazinone Core

The pyridazinone moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] this compound, in particular, serves as a crucial intermediate for introducing functionalities that can modulate the physicochemical and biological properties of the final compounds.[1] Its potential in the development of targeted therapies is underscored by recent studies on its derivatives as inhibitors of key enzymes in inflammatory pathways. This guide aims to provide researchers with the foundational knowledge required to effectively utilize this compound in their drug discovery programs.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of the physicochemical properties of a lead compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the available information and provides context based on related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Notes and Comparative Data |

| Molecular Formula | C₅H₄N₂O₃[2] | The monohydrate form has the formula C₅H₆N₂O₄. |

| Molecular Weight | 140.10 g/mol [3] | The monohydrate form has a molecular weight of 158.11 g/mol . |

| Boiling Point | 330.389°C at 760 mmHg[3] | Data from a commercial supplier. |

| Density | 1.636 g/cm³[3] | Data from a commercial supplier. |

| pKa | Not experimentally determined | Carboxylic acids in similar heterocyclic systems can have pKa values in the range of 3-5.[4] |

| LogP | Not experimentally determined | A computed LogP for the related 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is -0.9, suggesting the parent compound is also hydrophilic.[5] |

| Solubility | Not experimentally determined | The presence of both a carboxylic acid and a polar pyridazinone ring suggests moderate aqueous solubility, which can be influenced by pH. |

| Appearance | Solid form | Typically a powder. |

Synthesis and Chemical Reactivity: Building the Scaffold

The synthesis of this compound and its derivatives is a critical aspect of its utility. A common and efficient synthetic route involves the reaction of a dicarbonyl compound with hydrazine or its derivatives.

Synthetic Pathway from Maleic Anhydride and Hydrazine Hydrate

A well-established method for the synthesis of the closely related tautomer, maleic hydrazide (1,2-dihydropyridazine-3,6-dione), involves the reaction of maleic anhydride with hydrazine hydrate.[6][7] This reaction can be carried out in various solvents, including water, ethanol, and acetic acid.[7] The yield of this reaction can be significantly influenced by factors such as the presence of a catalyst, reaction temperature, and the choice of solvent.[7][8]

Experimental Protocol: Synthesis of Maleic Hydrazide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in a suitable solvent (e.g., ethanol).[8]

-

Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.[7]

-

Heat the reaction mixture to reflux for a specified period to ensure complete cyclization.[7]

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Causality: The choice of solvent can influence the reaction rate and the solubility of the product, thereby affecting the yield and purity. The slow addition of hydrazine hydrate is crucial to control the exothermic nature of the reaction.

Tautomerism: A Key Feature of the Pyridazinone Ring

This compound can exist in different tautomeric forms due to the mobility of protons within the pyridazinone ring. The keto-enol tautomerism is a significant characteristic of this system.[9] The predominant tautomer can be influenced by the solvent, pH, and the nature of substituents on the ring. Understanding the tautomeric equilibrium is crucial for predicting the compound's reactivity and its interactions with biological targets.

Spectroscopic Characterization: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the tautomer, maleic hydrazide, in DMSO-d₆ shows a signal for the olefinic protons at approximately 6.95 ppm and a broad signal for the NH protons at around 11.42 ppm.[6] For this compound, one would expect to see signals for the protons on the pyridazinone ring, likely in the aromatic region, and a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum of pyridazinone derivatives will show characteristic signals for the carbonyl carbon (C=O) and the carbons of the heterocyclic ring.[10] The carboxylic acid carbonyl carbon would also appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid derivative of a pyridazinone would be expected to show the following characteristic absorption bands:[10]

-

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

A C=O stretching vibration from the pyridazinone ring, which can be observed in the range of 1650-1750 cm⁻¹.[10]

-

C=C and C=N stretching vibrations from the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For a related pyridazinone derivative, a mass spectrometry result of m/z = 177.0 [M+H]⁺ was reported.[11] This indicates that the protonated molecule was observed, which is a common ionization pattern for such compounds.

Applications in Drug Discovery: A Scaffold for Innovation

The 6-oxo-pyridazine core is a versatile platform for the development of novel therapeutic agents, particularly in the area of inflammation and enzyme inhibition.

Anti-inflammatory Activity

Derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid have been shown to possess significant anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-6, IL-1β), which are key mediators in inflammatory diseases.

Enzyme Inhibition

The structural features of the 6-oxo-pyridazine scaffold make it an attractive candidate for the design of enzyme inhibitors. By modifying the substituents on the pyridazinone ring and the carboxylic acid moiety, it is possible to achieve potent and selective inhibition of various enzyme targets. The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of the target enzyme.[4]

Conclusion and Future Directions

This compound is a molecule of significant interest to the drug discovery community. Its accessible synthesis, versatile reactivity, and the demonstrated biological activity of its derivatives position it as a valuable scaffold for the development of new therapeutics. Further research is warranted to fully elucidate its physicochemical properties through experimental determination of pKa, logP, and solubility. The acquisition and publication of detailed spectroscopic data (NMR, IR, MS) for the parent compound would be a valuable resource for the scientific community. As our understanding of the structure-activity relationships of pyridazinone derivatives continues to grow, so too will the potential for this remarkable scaffold to yield novel and effective medicines.

References

-

PubChem. 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. [Link]

-

PubChem. Maleic hydrazide. [Link]

- Google Patents.

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

MySkinRecipes. This compound. [Link]

-

VTechWorks. Process design for the production of maleic acid hydrazide for weed control. [Link]

-

AERU, University of Hertfordshire. Maleic hydrazide. [Link]

-

NIH National Center for Biotechnology Information. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

-

OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

-

American Elements. Carboxylic Acids. [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

-

NIH National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

-

NIH National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

NIH National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

NIH National Center for Biotechnology Information. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | C6H8N2O3 | CID 4736916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 8. Process design for the production of maleic acid hydrazide for weed control [vtechworks.lib.vt.edu]

- 9. Maleic hydrazide [sitem.herts.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. 6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester [synhet.com]

A Guide to the Structural Elucidation of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid: A Crystallographic Approach

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. The pyridazine heterocycle, with its unique electronic and hydrogen-bonding capabilities, is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer and antiviral properties.

This guide focuses on a specific, promising pyridazine derivative: 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid . While this molecule holds potential as a pharmacophore or a key intermediate, a publicly available, detailed crystal structure analysis remains elusive. This document, therefore, serves a dual purpose. Firstly, it provides a robust, field-tested methodological framework for researchers to independently determine this molecule's crystal structure through single-crystal X-ray diffraction (SC-XRD). Secondly, it offers a predictive analysis of the anticipated structural features of this compound, grounded in established crystallographic principles and data from closely related analogs.

This whitepaper is intended for researchers, medicinal chemists, and drug development professionals who seek to bridge the gap between molecular synthesis and structure-based drug design.

Part 1: The Strategic Imperative for Crystal Structure Analysis

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which can be mitigated by a comprehensive understanding of its solid-state properties. Crystallization is a critical step that influences purity, stability, and bioavailability. A definitive crystal structure provides an unambiguous determination of:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles that define the molecule's shape.

-

Tautomeric and Ionic State: Confirmation of the dominant form in the solid state.

-

Intermolecular Interactions: A detailed map of the hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing. This "supramolecular assembly" is critical for properties like solubility and dissolution rate.

-

Absolute Configuration: For chiral molecules, SC-XRD is the gold standard for unambiguously determining the absolute stereochemistry.

Failure to fully characterize the crystalline form of an active pharmaceutical ingredient (API) can lead to the late appearance of more stable, less soluble polymorphs, a costly and potentially project-ending risk in drug development. The structural data obtained from the analysis outlined below is the foundational dataset for all subsequent computational modeling, lead optimization, and formulation development.

Part 2: A Field-Proven Protocol for Structure Determination

The following workflow represents a comprehensive methodology for obtaining and analyzing the crystal structure of this compound.

Synthesis and Purification

The logical starting point is the synthesis of the title compound. A plausible and reported synthetic route involves the dehydration of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. The latter can be synthesized from the reaction of α-ketoglutaric acid with hydrazine hydrate.

Protocol for Synthesis of Precursor (6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid):

-

Dissolve α-ketoglutaric acid (1.0 eq) in water.

-

Under constant stirring at room temperature, slowly add hydrazine hydrate (excess, e.g., 4.0 eq) dropwise over 3-4 minutes.

-

Observe the solution for a color change (typically to a light yellow).

-

Continue stirring for 30-60 minutes post-addition.

-

Cool the reaction mixture (e.g., in a refrigerator at 4°C) for several hours to facilitate precipitation.

-

Collect the resulting white solid via suction filtration and wash with cold water.

-

Dry the product under vacuum. This precursor is often used directly in the next step.

The subsequent dehydrogenation to yield the target compound, this compound, requires an appropriate oxidizing agent. A common method involves using bromine in a suitable solvent like glacial acetic acid. Rigorous purification of the final product, typically by recrystallization, is paramount to remove impurities that can inhibit the growth of high-quality single crystals.

Crystallization: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Given the carboxylic acid and amide-like functionalities, the molecule is polar and capable of strong hydrogen bonding.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (an "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop will slowly decrease the solubility, promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, or below.

Solvent selection is key. A screening of various solvents and solvent mixtures is highly recommended.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a goniometer head for analysis.

Step-by-Step Data Collection Workflow:

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryoloop or glass fiber.

-

Cryo-cooling (Recommended): The mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes atomic thermal vibrations, leading to higher resolution data.

-

Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles, recording the intensity and position of thousands of reflections.

Diagram: Experimental Workflow for Crystal Structure Determination

Caption: From synthesis to final structure: the experimental workflow.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is then processed to solve the phase problem and generate an electron density map of the unit cell.

-

Structure Solution: Computational software is used to determine the initial positions of the non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Part 3: Predictive Structural Analysis of this compound

In the absence of experimental data, we can predict the key structural features of the title compound based on fundamental chemical principles and the known crystal structure of a related derivative, [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid].

Molecular Geometry and Tautomerism

The pyridazine ring is expected to be largely planar due to its aromatic character. The exocyclic oxygen atom and the carboxylic acid group will be key determinants of the overall conformation. A critical question is the tautomeric form of the pyridazinone ring. It can exist in oxo, hydroxy, or zwitterionic forms. In the solid state, the oxo form is overwhelmingly likely to be dominant, with the N-H proton residing on the nitrogen atom adjacent to the carbonyl group.

Diagram: Molecular Structure and Key Torsions

Caption: Predicted molecular structure and key dihedral angle (τ₁).

Predicted Bond Lengths and Angles

The internal geometry of the pyridazine ring will reflect its hybrid nature. Based on related structures, we can anticipate the following:

-

N1-N2 bond: Approximately 1.34 Å, intermediate between a single (1.45 Å) and double (1.25 Å) bond, indicating electron delocalization.

-

C=O bond: A standard double bond length, around 1.23 Å.

-

Carboxylic Acid: C-O and C=O bond lengths will be typical, around 1.31 Å and 1.25 Å, respectively.

The torsion angle between the plane of the pyridazine ring and the carboxylic acid group (τ₁ in the diagram above) will be a critical conformational parameter, influencing the hydrogen bonding patterns.

| Parameter | Predicted Value | Justification |

| Unit Cell System | Monoclinic or Triclinic | Common for organic molecules with no high symmetry. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are most common for achiral molecules. |

| N1-N2 Bond Length | ~1.34 Å | Delocalization in the pyridazine ring. |

| C6=O6 Bond Length | ~1.23 Å | Standard carbonyl double bond. |

| C3-C7 Bond Length | ~1.50 Å | Single bond between sp² carbons. |

| Key H-Bond Motif | Carboxylic acid dimer (R²₂(8)) | Highly probable and energetically favorable. |

Supramolecular Assembly: The Hydrogen Bonding Network

The most powerful organizing force in the crystal lattice will be hydrogen bonding. The molecule possesses excellent hydrogen bond donors (N-H, O-H) and acceptors (C=O, N, C=O of acid).

We can confidently predict two primary hydrogen bonding motifs:

-

Carboxylic Acid Dimer: The carboxylic acid groups of two adjacent molecules will likely form a classic, robust centrosymmetric dimer via strong O-H···O=C interactions. This is one of the most common and stable motifs in crystal engineering.

-

Amide-like Catenation: The pyridazinone N-H group (donor) will likely interact with the pyridazinone carbonyl oxygen (acceptor) of a neighboring molecule, forming chains or tapes that extend through the crystal lattice.

The interplay of these two motifs will define the overall three-dimensional crystal packing.

Diagram: Predicted Hydrogen Bonding Scheme

The Tautomeric Duality of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid: A Technical Guide for Drug Development

Foreword: The Significance of Tautomerism in Medicinal Chemistry

In the realm of drug discovery and development, the static representation of a molecule often belies its dynamic nature. Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, stands as a critical, yet frequently underestimated, factor influencing a drug candidate's entire pharmacokinetic and pharmacodynamic profile. The ability of a molecule to exist in multiple forms can profoundly affect its solubility, membrane permeability, receptor binding affinity, and metabolic stability. For researchers in medicinal chemistry, a thorough understanding and characterization of a compound's tautomeric behavior is not merely an academic exercise; it is a prerequisite for rational drug design and predicting in vivo performance.

This guide focuses on the tautomerism of 6-oxo-3,6-dihydropyridazine-3-carboxylic acid, a derivative of the pyridazinone scaffold. Pyridazinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse and potent pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects. The biological activity of these compounds is intrinsically linked to their structure, and thus, to the predominant tautomeric form present under physiological conditions. This document provides an in-depth exploration of the tautomeric possibilities for this molecule, outlines robust experimental and computational methodologies for its characterization, and discusses the implications for drug development professionals.

The Core Structure: Understanding Lactam-Lactim Tautomerism

This compound is subject to a specific type of prototropic tautomerism known as lactam-lactim tautomerism. This involves the migration of a proton from the nitrogen atom of the amide group (the lactam form) to the adjacent carbonyl oxygen (the lactim form).

The two primary tautomeric forms in equilibrium are:

-

Lactam (or Oxo) Form: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This form contains a cyclic amide (lactam) functional group.

-

Lactim (or Hydroxy/Enol) Form: 6-hydroxy-pyridazine-3-carboxylic acid. This form features a cyclic imino-alcohol (lactim) functional group, which also creates a fully aromatic pyridazine ring.

It is widely established, through both experimental and theoretical studies, that for most simple pyridazin-3(2H)-ones, the lactam (oxo) form is the more stable and predominant tautomer in both solid and solution phases. However, the tautomeric equilibrium is a dynamic process influenced by several factors.

Figure 1: The lactam-lactim tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The ratio of lactam to lactim tautomers is not fixed and can be significantly shifted by environmental conditions. A comprehensive analysis requires investigating these influences.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam form, as well as the O-H group of the lactim form. Generally, polar solvents tend to stabilize the more polar keto (lactam) tautomer.

-

Non-polar Aprotic Solvents (e.g., hexane, toluene): In these environments, the equilibrium may shift slightly towards the less polar lactim form. However, for most pyridazinones, the lactam form remains dominant.

The causality lies in intermolecular interactions. Polar solvents effectively solvate and stabilize the charge separation inherent in the highly polar amide bond of the lactam form, making it energetically more favorable.

pH Effects

The presence of the carboxylic acid group on the pyridazinone ring introduces pH as a critical variable. Both the lactam and lactim forms can be deprotonated. The pKa values of the N-H proton in the lactam, the O-H proton in the lactim, and the carboxylic acid proton will dictate the species present at a given pH. In basic solutions, deprotonation of the carboxylic acid will occur, and at higher pH, deprotonation of the N-H or O-H group can lead to anionic species, further complicating the equilibrium.

Substituent Effects

The electronic nature of substituents on the pyridazinone ring can influence the relative stability of the tautomers. The carboxylic acid group at the 3-position is an electron-withdrawing group, which can influence the electron density of the ring and the acidity of the migrating proton.

Experimental Characterization: A Multi-Faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution. Since the interconversion between tautomers can be slow on the NMR timescale, it is often possible to observe distinct signals for each form.

-

¹H NMR: The lactam form will exhibit a signal for the N-H proton, typically a broad singlet. The lactim form will show a sharper signal for the O-H proton. The chemical shifts of the ring protons will also differ significantly between the two forms due to the change in aromaticity.

-

¹³C NMR: The most indicative signal is that of the carbonyl carbon (C=O) in the lactam form, which appears in the downfield region (e.g., ~164 ppm for the C3 in pyridazin-3(2H)-one). In the lactim form, this carbon becomes an sp² carbon bonded to a hydroxyl group (C-OH) and its signal shifts significantly upfield.

Table 1: Predicted Characteristic NMR Signals for Tautomers Note: These are estimated chemical shifts based on general pyridazinone structures. Actual values will vary.

| Tautomer | Key ¹H NMR Signal | Key ¹³C NMR Signal |

| Lactam | Broad N-H signal | C=O signal (~160-170 ppm) |

| Lactim | Sharper O-H signal | C-OH signal (shifted upfield) |

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃). DMSO-d₆ is often an excellent starting point as its hydrogen-bond accepting nature can slow down N-H proton exchange, leading to sharper signals.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals, including potentially broad N-H or O-H peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide clear, sharp signals for all carbon atoms.

-

2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to unambiguously assign all proton and carbon signals for the major tautomer present. These correlations are invaluable for confirming structural assignments.

-

Data Analysis:

-

Identify distinct sets of signals corresponding to different tautomers.

-

Integrate well-resolved, non-overlapping peaks for each tautomer in the ¹H NMR spectrum.

-

Calculate the molar ratio of the tautomers from the integral ratios.

-

Repeat the analysis at different temperatures if dynamic exchange is suspected (peak broadening). Cooling the sample can often slow the interconversion, resolving separate signals.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation. The lactam and lactim forms have different chromophores and will therefore exhibit distinct absorption spectra.

-

Lactam Form: Contains a conjugated enone system.

-

Lactim Form: Possesses a fully aromatic hydroxypyridazine system. The extended conjugation of the aromatic ring typically results in a bathochromic shift (shift to longer wavelength) of the maximum absorbance (λ_max) compared to the lactam form.

By analyzing the UV-Vis spectra in different solvents, one can observe shifts in the equilibrium.

Protocol 2: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

-

Working Solutions: Prepare a series of dilute working solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm, using the respective solvent as a blank.

-

Data Analysis:

-

Identify the λ_max for the absorption bands in each solvent.

-

Correlate changes in the spectral profile (e.g., appearance of new bands, shifts in λ_max, changes in molar absorptivity) with solvent polarity.

-

The presence of an isosbestic point—a wavelength at which the absorbance of the mixture remains constant as the equilibrium shifts—is strong evidence for a two-component equilibrium between the tautomers.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying key functional groups and is often used to characterize the solid-state form of the compound.

-

Lactam Form: A strong, characteristic absorption band for the C=O stretch of the amide group will be present, typically in the range of 1650-1680 cm⁻¹. A broad N-H stretching band may also be observed around 3200 cm⁻¹.

-

Lactim Form: The C=O stretching band will be absent. Instead, a broad O-H stretching band will appear (around 3200-3400 cm⁻¹) and C=N stretching vibrations will be observed.

Computational Modeling: A Predictive and Corroborative Tool

In parallel with experimental work, computational chemistry provides invaluable insights into the thermodynamics of the tautomeric equilibrium. Density Functional Theory (DFT) is a powerful method for this purpose.

Workflow 1: Computational Analysis using DFT

Figure 2: A typical DFT workflow for predicting tautomer stability.

By calculating the Gibbs free energy (G) of the optimized geometries for both the lactam and lactim tautomers, the relative stability can be predicted. Theoretical studies on the parent pyridazin-3(2H)-one have shown that direct proton transfer has a very high activation energy, but this barrier is significantly lowered via a dimer-assisted double hydrogen transfer or in the presence of protic solvents. These calculations consistently show the lactam form to be energetically more favorable by several kcal/mol, corroborating the experimental observations.

Implications for Drug Development

The predominance of the lactam form has significant consequences:

-

Hydrogen Bonding: The lactam form has distinct hydrogen bond donor (N-H) and acceptor (C=O) sites. The lactim form has a donor (O-H) and a ring nitrogen acceptor. This difference will fundamentally alter how the molecule interacts with its biological target (e.g., an enzyme active site).

-

Physicochemical Properties: The greater polarity of the lactam form generally influences properties like solubility and crystal packing.

-

Synthesis and Stability: Understanding the tautomeric preference is crucial for designing synthetic routes and ensuring the stability and purity of the final active pharmaceutical ingredient (API). Synthetic routes for pyridazinones are well-established, often starting from precursors like dicarboxylic acids or their derivatives.

Conclusion

References

-

Emamian, S., & Shokri, A. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharmacia Lettre, 6(1), 40-54. [Link]

-

Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Diagram]. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry, 10(15), 1645-1669. [Link]

-

Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. [Link]

-

El-Gazzar, A. R. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1047-1069. [Link]

-

askIITians. (n.d.). What is Lactam Lactim Tautomerism?. [Link]

-

Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(8), 2033. [Link]

-

National Center for Biotechnology Information. (2013). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PubMed Central. [Link]

-

Wisdom Lib. (n.d.). Lactam-lactim tautomerism: Significance and symbolism. [Link]

-

Beilstein-Institut. (2016). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 12, 2598-2609. [Link]

-

MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3784. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Diagram]. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. PubMed. [Link]

-

ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?. [Link]

-

ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119445. [Link]

-

Semantic Scholar. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

National Center for Biotechnology Information. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed Central. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. [Diagram]. ResearchGate. [Link]

- Google Patents. (n.d.). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.

-

Royal Society of Chemistry. (1980). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1883-1887. [Link]

-

National Center for Biotechnology Information. (2016). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PubMed Central. [Link]

A Technical Guide to the Solubility and Stability of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including cardiovascular and anticancer agents.[1][2][3][4][5] The molecule 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid (CAS No. 36405-91-1) represents a fundamental structure within this class.[6] Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical parameters that dictate its behavior in biological systems and its viability as a drug candidate or intermediate. Poor water solubility can be a major obstacle in dosage form design for pyridazinone derivatives.[7][8] This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, synthesizing data from related analogues and outlining robust experimental protocols. We will explore its anticipated physicochemical properties, methodologies for determining its solubility in various media, and a systematic approach to evaluating its stability under stressed conditions as mandated by pharmaceutical development guidelines.

Introduction: The Pyridazinone Scaffold in Drug Discovery

The pyridazine ring is an attractive heterocycle in drug design, often serving as a bioisosteric replacement for phenyl rings to improve physicochemical properties.[9] Pyridazinone derivatives, specifically, are noted for a broad spectrum of biological activities, including but not limited to:

-

Cardiovascular Effects: Acting as cardiotonic agents and vasodilators.[5][7][8]

-

Anticancer Activity: Through mechanisms like the inhibition of VEGFR-2 and other kinases.[4][5]

-

Anti-inflammatory Properties: Via inhibition of enzymes such as COX-2 and PDE4.[4]

The compound of interest, this compound, possesses two key functional groups that govern its properties: the acidic carboxylic acid and the weakly basic pyridazinone ring. The interplay of these groups dictates its ionization state (pKa), which in turn profoundly influences its solubility and interaction with biological targets. Understanding these foundational characteristics is the first step in any rational drug development program.

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

Synonyms: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

-

CAS Number: 36405-91-1[6]

-

Molecular Formula: C₅H₄N₂O₃[6]

-

Molecular Weight: 140.10 g/mol [6]

-

Structure: Image generated based on IUPAC name.

Predicted Physicochemical Properties: While extensive experimental data for this specific molecule is not readily available in public literature, we can infer properties based on its structure and data from similar pyridazinone derivatives.

| Property | Predicted Value/Characteristic | Rationale & Significance in Drug Development |

| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid group is the primary acidic center. This pKa is crucial for predicting solubility changes in the gastrointestinal tract (pH 1-8). |

| pKa (basic) | ~1.0 - 2.0 | The pyridazinone ring nitrogen atoms are weakly basic. This influences solubility in highly acidic environments. |

| LogP | < 1.0 | The presence of polar functional groups (carboxylic acid, amide-like pyridazinone) suggests high polarity and low lipophilicity, which generally correlates with higher aqueous solubility but potentially lower membrane permeability. |

| Aqueous Solubility | Poor to Moderate | Many pyridazinone derivatives exhibit poor water solubility.[7][8][10] The carboxylic acid group will enhance solubility at pH values above its pKa due to salt formation. |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. For ionizable molecules like this compound, solubility is highly dependent on pH.

Aqueous pH-Solubility Profile

The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the molecule.

-

At pH < pKa (acidic): The carboxylic acid is protonated (COOH), and the molecule is in its neutral, least soluble form.

-

At pH > pKa (acidic): The carboxylic acid is deprotonated (COO-), forming a carboxylate salt, which dramatically increases aqueous solubility.

A typical pH-solubility profile would show a "U" shape, with minimum solubility near the isoelectric point and increasing solubility at both low pH (due to protonation of the pyridazinone nitrogen) and, more significantly, at high pH (due to deprotonation of the carboxylic acid).

Solubility in Organic Solvents and Co-Solvent Systems

For formulation and analytical purposes, understanding solubility in non-aqueous systems is vital. Studies on similar pyridazinone derivatives show a general trend in solubility.

Table of Solvent Effects on Pyridazinone Solubility (Based on Analogues):

| Solvent | Polarity | Expected Solubility | Rationale |

|---|---|---|---|

| Water | High | Low (at neutral pH) | High crystal lattice energy and polarity mismatch with the neutral form.[7][8] |

| DMSO | High (Aprotic) | Very High | Acts as a strong hydrogen bond acceptor, effectively disrupting the crystal lattice. Mole fraction solubility of analogues can reach >0.4.[7][8][11] |

| Ethanol / Methanol | Medium | Moderate | Can act as both hydrogen bond donors and acceptors. |

| Acetonitrile | Medium | Low to Moderate | Aprotic solvent with moderate polarity. |

| Ethyl Acetate | Low | Low | Poor solvent for polar, crystalline compounds.[7][8] |

Data trends extrapolated from studies on 6-phenyl-pyridazin-3(2H)-one and similar derivatives.[7][8][11]

Stability Profile: A Forced Degradation Approach

Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][13] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[12] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[14][15]

Experimental Workflow for Stability Assessment

The following diagram outlines a systematic approach to performing a forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Predicted Degradation Pathways

-

Hydrolytic Degradation:

-

Acidic Conditions: The pyridazinone ring is generally stable to acid. The primary site of slow degradation might be the amide bond within the ring, though this typically requires harsh conditions.

-

Basic Conditions: The lactam (cyclic amide) functionality in the pyridazinone ring is susceptible to hydrolysis under basic conditions, which would lead to ring-opening. This is often the most significant hydrolytic degradation pathway for this scaffold.

-

-

Oxidative Degradation: The electron-rich pyridazine ring and the adjacent nitrogen atoms can be susceptible to oxidation, potentially forming N-oxides.[9]

-

Thermal and Photolytic Degradation: Nitrogen-rich heterocyclic compounds can be thermally stable up to high temperatures (>250°C).[16] However, photolytic degradation can occur, often proceeding through radical mechanisms. Decarboxylation (loss of CO₂) from the carboxylic acid group upon exposure to high heat or UV light is a plausible degradation pathway.

Experimental Protocols

Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility.

-

Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Addition: Add an excess amount of solid this compound to vials containing each buffer. Ensure a visible amount of solid remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

-

Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

-

Validation: Visually inspect the remaining solid to check for any changes in physical form (polymorphism), which can be confirmed by techniques like DSC or PXRD.

Protocol: Stability-Indicating HPLC Method Development

This protocol outlines the development of an analytical method capable of separating the parent compound from its degradation products.

Caption: Iterative workflow for HPLC stability-indicating method development.

-

Instrumentation: A standard HPLC system with a UV detector is typically sufficient.[17]

-

Column: A reversed-phase C18 column is a versatile starting point.

-

Mobile Phase: A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Analysis: Monitor the chromatograms of stressed samples. The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants and aid in structural elucidation.

Conclusion and Strategic Implications

The solubility and stability profile of this compound is fundamentally governed by its carboxylic acid and pyridazinone moieties. Its anticipated low intrinsic solubility necessitates a thorough investigation of its pH-solubility profile to identify opportunities for formulation, such as the development of salts or amorphous solid dispersions. The pyridazinone core's susceptibility to base-catalyzed hydrolysis represents a key stability liability that must be managed through formulation design and control of storage conditions.

A systematic approach, combining predictive analysis with robust experimental protocols for solubility and forced degradation, is paramount. The methodologies and insights presented in this guide provide a validated framework for researchers to thoroughly characterize this molecule, enabling informed decisions in the complex process of drug discovery and development. This foundational data is critical for advancing pyridazinone-based candidates from the laboratory to clinical application.

References

-

Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Bentham Science. Retrieved January 19, 2026, from [Link]

-

Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012, September 10). PubMed. Retrieved January 19, 2026, from [Link]

-

PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026, January 3). Journal of Chemical Technology and Metallurgy. Retrieved January 19, 2026, from [Link]

-

1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). PMC. Retrieved January 19, 2026, from [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 19, 2026, from [Link]

-

Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. acdlabs.com [acdlabs.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Pyridazinone Core: A Technical Guide to 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid as a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives, particularly pyridazinones, exhibit a remarkable breadth of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] This technical guide focuses on a specific, highly functionalized derivative: 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid . We will explore its synthesis, chemical reactivity, and strategic application as a versatile building block for the construction of complex, biologically active molecules. This document serves as a practical resource for medicinal chemists and researchers aiming to leverage the unique properties of this scaffold in drug discovery programs.

Introduction: The Power of the Pyridazinone Scaffold

The pyridazinone nucleus is a compelling scaffold for drug design due to its unique physicochemical properties. The two adjacent nitrogen atoms increase polarity and potential for hydrogen bonding, which can enhance aqueous solubility and facilitate strong, specific interactions with biological targets compared to carbocyclic analogues.[1][5] Furthermore, the pyridazinone ring system often imparts favorable metabolic stability and can modulate pharmacokinetic profiles.[1]

Derivatives of this core are found in numerous approved drugs and clinical candidates, targeting a wide array of diseases.[1][2][6] This success stems from the scaffold's synthetic tractability and the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and drug-like properties.[4][7] this compound, with its carboxylic acid handle and reactive N-H group, is an exemplary starting point for creating diverse chemical libraries.

Synthesis and Physicochemical Properties

Synthetic Pathways

The primary and most direct route to this compound involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor with hydrazine. A common and efficient method starts from α-ketoglutaric acid and hydrazine hydrate. The initial reaction forms the saturated tetrahydropyridazinone ring, which can then be oxidized to introduce the endocyclic double bond.

A related synthetic strategy involves the reaction of mucochloric acid with hydrazine. This reaction provides a direct route to the chlorinated pyridazinone core, which can be further manipulated.

Below is a generalized workflow for the synthesis starting from α-ketoglutaric acid.

Caption: Synthetic workflow for this compound.

Physicochemical Data

Understanding the core properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | [8] |

| Molecular Weight | 140.10 g/mol | [8] |

| CAS Number | 37972-69-3 | [8] |

| Appearance | Solid | |

| Boiling Point | 330.39 °C at 760 mmHg | [9] |

| Density | 1.636 g/cm³ | [9] |

Note: Data for the monohydrate form (CAS 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate) may differ. The molecular formula for the monohydrate is C₅H₆N₂O₄ with a molecular weight of 158.11 g/mol .

Reactivity and Application as a Building Block

This compound possesses three primary points for diversification: the carboxylic acid (position 3), the ring nitrogen (position 1 or 2), and the C4/C5 positions of the heterocyclic ring. This multi-functional nature allows for the creation of complex molecular architectures.

Derivatization of the Carboxylic Acid

The carboxylic acid is arguably the most versatile functional group on the scaffold. It can be readily converted into a wide range of other functionalities, most commonly amides, through standard peptide coupling protocols.[10][11] This is a cornerstone of library synthesis in drug discovery.

Workflow: Amide Bond Formation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. sarpublication.com [sarpublication.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. scbt.com [scbt.com]

- 9. This compound [myskinrecipes.com]

- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Silico Technical Guide to Modeling 6-Oxo-3,6-dihydropyridazine-3-carboxylic Acid Interactions

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 6-oxo-3,6-dihydropyridazine-3-carboxylic acid and its derivatives. Pyridazinone scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This document outlines a validated workflow for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical steps for investigating the interactions of this compound with potential biological targets. The guide emphasizes a structure-based drug design approach, leveraging molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate binding mechanisms and guide the rational design of novel therapeutics.[2]

Introduction: The Rationale for In Silico Modeling

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry due to its presence in a wide variety of therapeutically interesting molecules.[1][3] Derivatives of 3-oxo-2,3-dihydropyridazine have shown diverse pharmacological profiles, including anti-inflammatory, anticancer, and immunomodulatory activities.[4] Given the therapeutic potential of this scaffold, computational methods, often referred to as computer-aided drug design (CADD), serve as a powerful and cost-effective strategy to accelerate the drug discovery process.[2] These in silico techniques allow for the rapid screening of virtual compound libraries, prediction of binding affinities, and detailed analysis of molecular interactions, thereby prioritizing the most promising candidates for synthesis and experimental validation.[2][5]

This guide focuses on this compound, a key heterocyclic building block. We will explore its potential interactions with the Gamma-aminobutyric acid type A (GABA-A) receptor, a well-established target for drugs affecting the central nervous system.[6] The GABA-A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission in the brain, and its dysfunction is implicated in neurological and psychiatric disorders.[6][7]

The workflow presented herein is designed to be a self-validating system, integrating multiple computational techniques to build a robust and reliable model of ligand-receptor interactions.

Foundational Concepts: A Triad of Computational Approaches

Our in silico investigation will be built upon three core computational methodologies: molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling. This multi-faceted approach provides a more comprehensive understanding of the static and dynamic nature of the ligand-protein interaction.

Molecular Docking: Predicting the "Handshake"